[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol
Overview
Description
[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol is a heterocyclic compound with the molecular formula C10H14ClN3O. It features a pyrimidine ring substituted with a chlorine atom at the 6-position and a piperidine ring attached to a methanol group at the 3-position. This compound is often used in research settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of [1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyrimidine and piperidine.
Reaction Conditions: The 6-chloropyrimidine is reacted with piperidine under controlled conditions to form the intermediate [6-chloropyrimidin-4-yl]piperidine.
Methanol Addition: The intermediate is then treated with methanol in the presence of a suitable catalyst to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity of pyrimidine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to [1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol include:
[1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanol: Differing by the position of the methanol group on the piperidine ring.
[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]ethanol: Differing by the substitution of the methanol group with an ethanol group.
[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]amine: Differing by the substitution of the methanol group with an amine group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
[1-(6-chloropyrimidin-4-yl)piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-4-10(13-7-12-9)14-3-1-2-8(5-14)6-15/h4,7-8,15H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJDKIXEIMTDNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=N2)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624598 | |
Record name | [1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-74-0 | |
Record name | 1-(6-Chloro-4-pyrimidinyl)-3-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939986-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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